molecular formula C24H27N7O B5504788 3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

Cat. No.: B5504788
M. Wt: 429.5 g/mol
InChI Key: FZUFGXWTZGXMFF-UHFFFAOYSA-N
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Description

3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.22770851 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Binding Affinity and Selectivity

Research has shown that certain indole derivatives exhibit high affinity and selectivity for serotonin 5-HT2 receptors, while demonstrating low affinity for dopamine D2 receptors and alpha 1 adrenoceptors. These compounds have been synthesized and evaluated for their potential as centrally acting serotonin 5-HT2 antagonists. This selectivity suggests potential therapeutic applications in disorders where serotonin receptors play a key role (Andersen et al., 1992).

Synthesis Methodologies

The one-pot synthesis of novel heterocycles, such as 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles, via a three-component 1,4-dipolar cycloaddition reaction, represents an innovative approach in the synthesis of complex indole derivatives. This method highlights the versatility and potential of indole and related compounds in medicinal chemistry and drug design (Sammor et al., 2018).

Antiproliferative Activity

Indole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. This research suggests that certain modifications of the indole structure can enhance anticancer activity, making these compounds potential candidates for further development as anticancer agents (Mallesha et al., 2012).

Antioxidant Activity

The ultrasound-assisted synthesis of 3-selanyl-1H-indole and 3-selanylimidazo[1,2-a]pyridine derivatives and their evaluation for antioxidant activity demonstrate the potential of indole derivatives in reducing oxidative stress. This is significant for conditions where oxidative damage is a contributing factor (Vieira et al., 2017).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and evaluated for their antimycobacterial activity. These compounds show considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).

Properties

IUPAC Name

1-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-16-17(2)31(15-26-16)23-13-22(27-18(3)28-23)29-8-10-30(11-9-29)24(32)12-19-14-25-21-7-5-4-6-20(19)21/h4-7,13-15,25H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUFGXWTZGXMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.